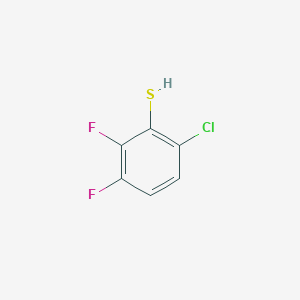
6-Chloro-2,3-difluorothiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,3-difluorothiophenol is an organosulfur compound with the molecular formula C6H3ClF2S It is a derivative of thiophenol, where the aromatic ring is substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-difluorothiophenol typically involves the introduction of chlorine and fluorine atoms onto a thiophenol ring. One common method is the halogenation of thiophenol derivatives using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride (FeCl3), to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2,3-difluorothiophenol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophenol ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Various substituted thiophenol derivatives
Aplicaciones Científicas De Investigación
6-Chloro-2,3-difluorothiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2,3-difluorothiophenol involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the halogen atoms (chlorine and fluorine) and the sulfur atom play crucial roles in determining the reactivity and selectivity of the compound. The electron-withdrawing effects of the halogens can influence the compound’s behavior in nucleophilic and electrophilic reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluorothiophenol: Lacks the chlorine atom, which can result in different reactivity and applications.
6-Chloro-2-fluorothiophenol: Contains only one fluorine atom, which may affect its chemical properties and uses.
3,4-Difluorothiophenol:
Uniqueness
6-Chloro-2,3-difluorothiophenol is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms on the thiophenol ring allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H3ClF2S |
|---|---|
Peso molecular |
180.60 g/mol |
Nombre IUPAC |
6-chloro-2,3-difluorobenzenethiol |
InChI |
InChI=1S/C6H3ClF2S/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H |
Clave InChI |
VEHXKWMFVMPROG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)F)S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


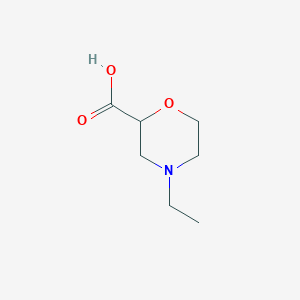
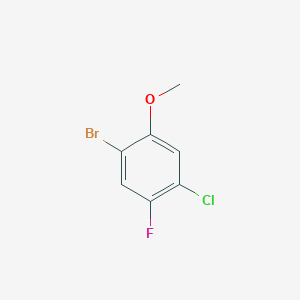

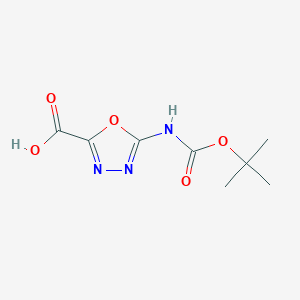
![tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate](/img/structure/B15206426.png)

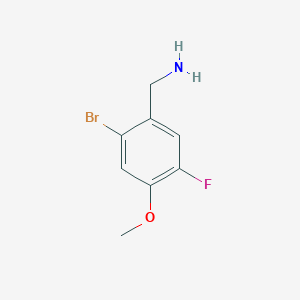
![2-Hydroxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15206434.png)
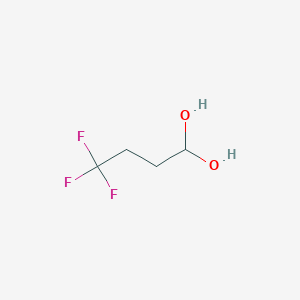
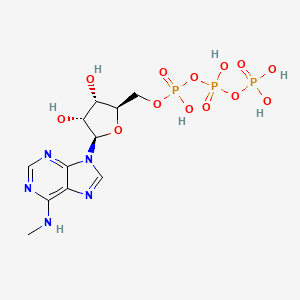

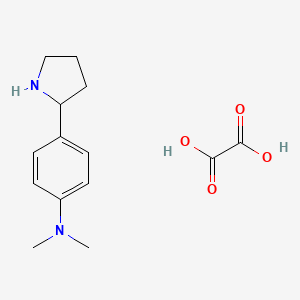
![4-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15206499.png)

